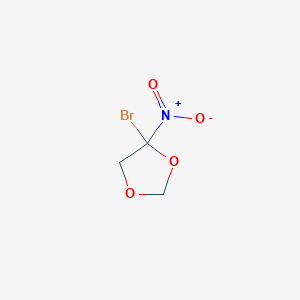

1,3-Dioxolane, 4-bromo-4-nitro-

説明

BenchChem offers high-quality 1,3-Dioxolane, 4-bromo-4-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxolane, 4-bromo-4-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

398350-35-1 |

|---|---|

分子式 |

C3H4BrNO4 |

分子量 |

197.97 g/mol |

IUPAC名 |

4-bromo-4-nitro-1,3-dioxolane |

InChI |

InChI=1S/C3H4BrNO4/c4-3(5(6)7)1-8-2-9-3/h1-2H2 |

InChIキー |

IWZBHUAZKGVCGI-UHFFFAOYSA-N |

正規SMILES |

C1C(OCO1)([N+](=O)[O-])Br |

製品の起源 |

United States |

Synthesis and Mechanistic Evaluation of 4-Bromo-4-nitro-1,3-dioxolane

Executive Summary

The compound 1,3-Dioxolane, 4-bromo-4-nitro- (CAS: 398350-35-1) represents a highly specialized heterocyclic building block characterized by a gem-bromonitro functional group embedded within a five-membered cyclic acetal. While gem-bromonitroalkanes are classically utilized as biocides (e.g., Bronopol derivatives), recent advancements in visible-light photoredox catalysis have repositioned these motifs as powerful radical precursors for complex C–C bond formation and 1,2-aryl migrations.

This technical whitepaper provides a comprehensive, self-validating synthetic methodology for 4-bromo-4-nitro-1,3-dioxolane. By bridging the gap between theoretical causality and bench-level execution, this guide is designed for advanced synthetic chemists and drug development professionals seeking to leverage halogenated nitro-heterocycles in late-stage functionalization.

Chemical Rationale and Retrosynthetic Strategy

The synthesis of 4-bromo-4-nitro-1,3-dioxolane presents a unique chemoselectivity challenge: the 1,3-dioxolane ring is highly sensitive to aqueous acidic conditions, while the installation of the gem-bromonitro moiety typically requires harsh oxidative or halogenating environments.

To circumvent ring degradation, the most robust self-validating system relies on the oxidative bromination of an oxime precursor . As detailed in [1], the conversion of an oxime to a gem-bromonitro compound proceeds via a discrete bromonitroso intermediate. This pathway avoids the strongly acidic conditions of a direct Henry (nitroaldol) cyclization sequence.

The retrosynthetic disconnection traces back from the target molecule to 1,3-dioxolan-4-one oxime, which is readily derived from the condensation of hydroxylamine with 1,3-dioxolan-4-one. The parent ketone is synthesized via the acid-catalyzed acetalization of glycolic acid with formaldehyde.

Fig 1: Retrosynthetic and forward synthetic workflow for 4-bromo-4-nitro-1,3-dioxolane.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. In-process visual cues (such as the transient blue/green color of the nitroso intermediate) serve as intrinsic checkpoints to verify reaction progression.

Protocol A: Synthesis of 1,3-Dioxolan-4-one Oxime

Causality Check: Pyridine is utilized not merely as an acid scavenger for the hydroxylamine hydrochloride, but critically to buffer the reaction medium, preventing the acid-catalyzed hydrolysis of the sensitive 1,3-dioxolane ring.

-

Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Dissolve 1,3-dioxolan-4-one (10.0 g, 113.5 mmol) in 100 mL of anhydrous ethanol. Add hydroxylamine hydrochloride (8.68 g, 125.0 mmol, 1.1 equiv).

-

Buffering: Slowly add anhydrous pyridine (10.1 mL, 125.0 mmol) dropwise over 10 minutes at 0 °C to control the exothermic neutralization.

-

Reaction: Warm the mixture to 60 °C and stir for 4 hours. Reaction completion is monitored by TLC (SiO2, 7:3 Hexanes:EtOAc, KMnO4 stain).

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (150 mL) and water (50 mL). Wash the organic layer with saturated aqueous NaCl (50 mL), dry over anhydrous Na2SO4, and concentrate to yield the oxime as a pale yellow oil, which is used directly in the next step without further purification to avoid thermal degradation.

Protocol B: Oxidative Bromination to 4-Bromo-4-nitro-1,3-dioxolane

Causality Check: The sequential addition of N-bromosuccinimide (NBS) followed by meta-chloroperoxybenzoic acid (mCPBA) isolates the generation of the bromonitroso intermediate from its subsequent oxidation. Sodium bicarbonate is strictly required to neutralize the m-chlorobenzoic acid byproduct, which would otherwise cleave the acetal.

-

Setup: In a 500 mL round-bottom flask, dissolve 1,3-dioxolan-4-one oxime (10.0 g, 97.0 mmol) in 200 mL of anhydrous dichloromethane (DCM).

-

Bromination: Add solid NaHCO3 (24.4 g, 291 mmol, 3.0 equiv). Cool the suspension to 0 °C. Add NBS (18.1 g, 101.8 mmol, 1.05 equiv) in three portions over 15 minutes.

-

Self-Validation: The solution will rapidly turn a distinct blue/green color , confirming the formation of the transient 4-bromo-4-nitroso-1,3-dioxolane intermediate.

-

-

Oxidation: After stirring for 30 minutes at 0 °C, add mCPBA (77% max, 23.9 g, ~106 mmol, 1.1 equiv) portion-wise.

-

Self-Validation: The blue/green color will gradually fade to pale yellow over 2–3 hours as the nitroso group is oxidized to the nitro group.

-

-

Quench & Workup: Once the solution is pale yellow, quench the reaction with 100 mL of saturated aqueous Na2S2O3 to destroy excess oxidant. Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 (2 × 100 mL) and brine (100 mL).

-

Purification: Dry the organic phase over MgSO4, filter, and concentrate. Purify the crude product via flash column chromatography (SiO2, 95:5 Hexanes:EtOAc) to afford 4-bromo-4-nitro-1,3-dioxolane as a colorless liquid.

Quantitative Data & Yield Optimization

The oxidative bromination of oximes to gem-bromonitro compounds is highly sensitive to the choice of oxidant and base. As outlined in standard laboratory optimization protocols (comparable to those in [2]), maintaining a strictly neutral or slightly basic pH is paramount for dioxolane survival.

Table 1 summarizes the optimization parameters for Protocol B. The data demonstrates that strong oxidants (like Oxone) in aqueous media lead to complete degradation of the heterocycle, whereas anhydrous mCPBA with a solid bicarbonate buffer provides optimal yields.

| Entry | Brominating Agent | Oxidant | Solvent / Additive | Observation / Intermediate | Isolated Yield (%) |

| 1 | Br2 (1.1 eq) | H2O2 (30% aq) | DCM / NaOH (aq) | Rapid ring hydrolysis | < 5% |

| 2 | NBS (1.1 eq) | Oxone (2.0 eq) | DMF/H2O / None | Heavy decomposition | 12% |

| 3 | NBS (1.05 eq) | mCPBA (1.1 eq) | DCM / None | Acidic cleavage by byproduct | 41% |

| 4 | NBS (1.05 eq) | mCPBA (1.1 eq) | DCM / NaHCO3 (3.0 eq) | Stable blue/green intermediate | 78% |

Table 1: Optimization of the oxidative bromination step for the synthesis of 4-bromo-4-nitro-1,3-dioxolane.

Downstream Applications in Photoredox Catalysis

The synthesized 4-bromo-4-nitro-1,3-dioxolane is a highly privileged structure for modern radical chemistry. According to recent literature published in [3], gem-bromonitroalkanes undergo highly efficient single-electron transfer (SET) when exposed to visible-light photoredox catalysts (e.g., fac-Ir(ppy)3).

Upon reduction, the gem-bromonitro motif ejects a bromide anion to generate an α -nitro carbon radical. Because the radical is generated at the C4 position of the 1,3-dioxolane ring, it can be seamlessly engaged in 1,2-aryl migration pathways or intermolecular cross-couplings, effectively installing a protected 1,2-diol equivalent into complex pharmaceutical scaffolds. The unique stability of the dioxolane ring ensures that the acetal survives the photoredox conditions, allowing for subsequent orthogonal deprotection.

References

-

Ono, N. (2001). The Nitro Group in Organic Synthesis. John Wiley & Sons. URL:[Link]

-

Li, J. J., Limberakis, C., & Pflum, D. A. (2001). Modern Organic Synthesis in the Laboratory. Oxford University Press. URL:[Link]

-

Chu, X. Q., et al. (2023). "gem-Bromonitroalkane Involved Radical 1,2-Aryl Migration of α,α-Diaryl Allyl Alcohol TMS Ether via Visible-Light Photoredox Catalysis". The Journal of Organic Chemistry. URL:[Link]

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dioxolane, 4-bromo-4-nitro-

A Note to the Researcher: The subject of this technical guide, 1,3-Dioxolane, 4-bromo-4-nitro-, is a novel compound with limited to no direct references in the current scientific literature. As such, this document serves as a predictive guide, leveraging established principles of organic chemistry and spectroscopic data from analogous structures to provide a comprehensive theoretical framework for its synthesis, characterization, and potential utility. This guide is intended to be a foundational resource for researchers embarking on the synthesis and investigation of this and related compounds.

Introduction and Rationale

The strategic combination of a bromine atom and a nitro group on a carbon framework imparts unique chemical reactivity, making such scaffolds valuable in synthetic chemistry and drug discovery.[1][2] The presence of both an electron-withdrawing nitro group and a good leaving group in bromine on the same carbon atom creates a highly electrophilic center, amenable to a variety of nucleophilic substitution and cycloaddition reactions.[2] The 1,3-dioxolane moiety is a common motif in biologically active compounds, often used to modulate physicochemical properties or to act as a pharmacophore.[3] The hypothetical molecule, 1,3-Dioxolane, 4-bromo-4-nitro-, therefore represents an intriguing target for synthesis, offering potential as a versatile building block for the construction of complex heterocyclic systems and as a candidate for biological screening.[1][4] This guide will provide a detailed roadmap for its synthesis and a thorough, prediction-based characterization.

Proposed Synthetic Pathway

A plausible synthetic route to 1,3-Dioxolane, 4-bromo-4-nitro- can be envisioned starting from commercially available 3-nitro-1,2-propanediol. The synthesis involves two key steps: the protection of the diol as a 1,3-dioxolane, followed by bromination at the carbon bearing the nitro group.

Step 1: Acetalization of 3-nitro-1,2-propanediol

The formation of the 1,3-dioxolane ring can be achieved through the acid-catalyzed reaction of 3-nitro-1,2-propanediol with a suitable formaldehyde equivalent, such as paraformaldehyde or dimethoxymethane, in a non-polar solvent with azeotropic removal of water.[3]

Step 2: Bromination of 4-nitro-1,3-dioxolane

The carbon atom at the 4-position is activated by the electron-withdrawing nitro group, making the attached proton acidic. Treatment with a base will generate a nitronate anion, which can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), to yield the target compound. A similar process is employed in the synthesis of 5-bromo-5-nitro-1,3-dioxane.

Caption: Proposed two-step synthesis of 1,3-Dioxolane, 4-bromo-4-nitro-.

Experimental Protocol: Synthesis of 1,3-Dioxolane, 4-bromo-4-nitro-

Materials:

-

3-nitro-1,2-propanediol

-

Paraformaldehyde

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Sodium bicarbonate

-

Sodium hydroxide

-

N-Bromosuccinimide (NBS) or Bromine

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydride (60% dispersion in mineral oil) or other suitable base

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

Part A: Synthesis of 4-nitro-1,3-dioxolane

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-nitro-1,2-propanediol (1.0 eq.), paraformaldehyde (1.2 eq.), a catalytic amount of p-toluenesulfonic acid (0.05 eq.), and toluene.

-

Heat the mixture to reflux and monitor the azeotropic removal of water. Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 4-nitro-1,3-dioxolane.

Part B: Synthesis of 1,3-Dioxolane, 4-bromo-4-nitro-

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitro-1,3-dioxolane (1.0 eq.) in anhydrous THF to the cooled suspension.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the nitronate anion.

-

In a separate flask, dissolve N-bromosuccinimide (1.1 eq.) or bromine (1.1 eq.) in anhydrous THF.

-

Slowly add the bromine source solution to the nitronate anion suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (if bromine was used) or water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 1,3-Dioxolane, 4-bromo-4-nitro-.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₃H₄BrNO₄ |

| Molecular Weight | 197.97 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water. |

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

The prediction of NMR spectra is based on the analysis of the parent 1,3-dioxolane and the known effects of bromo and nitro substituents.

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 5.2-5.4 ppm (d, 1H, J ≈ 6 Hz): One of the protons on C2 (acetal proton).

-

δ 5.1-5.3 ppm (d, 1H, J ≈ 6 Hz): The other proton on C2 (acetal proton).

-

δ 4.8-5.0 ppm (dd, 1H, J ≈ 9, 3 Hz): One of the diastereotopic protons on C5.

-

δ 4.6-4.8 ppm (dd, 1H, J ≈ 9, 6 Hz): The other diastereotopic proton on C5.

-

δ 6.0-6.2 ppm (dd, 1H, J ≈ 6, 3 Hz): The single proton on C4.

Rationale for ¹H NMR Prediction: The protons on the dioxolane ring are expected to show complex splitting patterns due to diastereotopicity and geminal/vicinal coupling. The proton at C4, being adjacent to the stereocenter created by the bromo and nitro groups, will be a doublet of doublets. The acetal protons at C2 will appear as doublets due to geminal coupling. The protons at C5 will also be diastereotopic and appear as doublets of doublets.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ 95-100 ppm: C2 (acetal carbon).

-

δ 85-95 ppm: C4 (carbon bearing the bromo and nitro groups).

-

δ 70-75 ppm: C5 (methylene carbon of the dioxolane ring).

Rationale for ¹³C NMR Prediction: The acetal carbon (C2) is expected to resonate in the typical range for such carbons. The carbon at C4 will be significantly downfield due to the strong electron-withdrawing effects of both the bromo and nitro groups. The methylene carbon (C5) will be in the expected range for an ether-linked carbon.

Infrared (IR) Spectroscopy

The predicted IR spectrum will show characteristic absorption bands for the nitro and dioxolane functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 1560-1580 | Asymmetric NO₂ stretch | Strong |

| 1350-1370 | Symmetric NO₂ stretch | Strong |

| 1150-1050 | C-O-C stretch (acetal) | Strong |

| 650-750 | C-Br stretch | Medium-Strong |

Rationale for IR Prediction: The asymmetric and symmetric stretches of the nitro group are typically strong and appear in these regions.[5] The C-O-C stretching vibrations of the dioxolane ring are also expected to be prominent.[5] The C-Br stretching frequency is in the lower wavenumber region of the spectrum.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): A pair of peaks at m/z 197 and 199 in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[6]

-

Major Fragmentations (Predicted):

-

Loss of NO₂: [M - 46]⁺, resulting in ions at m/z 151/153.

-

Loss of Br: [M - 79/81]⁺, resulting in an ion at m/z 118.

-

Loss of CH₂O: [M - 30]⁺, from the dioxolane ring, resulting in ions at m/z 167/169.

-

Cleavage of the dioxolane ring: Various smaller fragments are possible.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Reactivity and Potential Applications

The presence of both a nitro group and a bromine atom on the same carbon makes 1,3-Dioxolane, 4-bromo-4-nitro- a highly versatile synthetic intermediate.[2]

-

Nucleophilic Substitution: The bromide is an excellent leaving group, and the adjacent nitro group stabilizes the transition state for SN2 reactions and any potential anionic intermediate. This allows for the introduction of a wide range of nucleophiles at the C4 position.

-

Radical Reactions: The C-Br bond can undergo homolytic cleavage to form a radical, which can participate in various radical-mediated transformations.

-

Precursor to Nitroalkenes: Elimination of HBr could potentially form a nitroalkene within the dioxolane ring, a highly reactive species for cycloaddition and Michael addition reactions.

Given the known biological activities of many bromo-nitro compounds, 1,3-Dioxolane, 4-bromo-4-nitro- and its derivatives are promising candidates for screening in drug development programs.[1][4]

-

Antimicrobial Agents: Many halo-nitro compounds exhibit potent antibacterial and antifungal activity.[1] The title compound could be investigated for its efficacy against a panel of pathogenic microbes.

-

Enzyme Inhibitors: The electrophilic nature of the C4 carbon could make it a target for nucleophilic residues in the active sites of enzymes, suggesting potential as an enzyme inhibitor.

Safety and Handling

Disclaimer: As this is a novel compound, a full toxicological profile is not available. The following safety precautions are based on the known hazards of related compounds, such as 5-bromo-5-nitro-1,3-dioxane and other halogenated nitroalkanes.[7][8]

-

General Hazards: Expected to be harmful if swallowed, and may cause skin and eye irritation. Halogenated organic compounds can have varying degrees of toxicity, and nitroalkanes can be toxic.[7][8][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Handle in a well-ventilated chemical fume hood. If the compound is volatile or aerosolized, a respirator with an appropriate cartridge may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While 1,3-Dioxolane, 4-bromo-4-nitro- remains a theoretically conceived molecule, this guide provides a robust framework for its future synthesis and characterization. The predicted spectroscopic data and proposed synthetic route offer a clear starting point for researchers. The unique combination of functional groups suggests that this compound could be a valuable tool in synthetic organic chemistry and a promising lead for the development of new therapeutic agents. As with any novel compound, careful and systematic experimental work is required to validate these predictions and fully elucidate its properties.

References

-

Antimicrobial Activity of a Series of Halo-Nitro Compounds. PMC. Retrieved from [Link]

-

Doraghi, F., et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances. Retrieved from [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. ProQuest. Retrieved from [Link]

-

Environment, Health and Safety, University of California, Berkeley. Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

NIST. Benzene, 1-bromo-2-nitro-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. Retrieved from [Link]

-

IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

-

SpectraBase. 1-Bromo-2-nitrobenzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366. Retrieved from [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. (2022). Retrieved from [Link]

-

Loganathan, B. G., & Masunaga, S. (2022). Perspective on halogenated organic compounds. Emerging Contaminants, 8, 134-143. Retrieved from [Link]

-

PubChem. 1,3-Dioxolane. Retrieved from [Link]

- Google Patents. US4319059A - Preparation of nitroalkanes.

-

ACD/Labs. NMR Prediction. Retrieved from [Link]

-

Doraghi, F., et al. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances. Retrieved from [Link]

-

Sukhorukov, A. Y., et al. (2017). Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis. The Journal of Organic Chemistry, 82(10), 5337-5345. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Retrieved from [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

-

Mestrelab Research. Download NMR Predict. Retrieved from [Link]

-

Interpretation of mass spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern. Retrieved from [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. Retrieved from [Link]

-

CASPRE. 13C NMR Predictor. Retrieved from [Link]

-

Chemaxon. NMR Predictor Guide: Which Type Is Best for You? Retrieved from [Link]

-

NIST. Benzene, 1-bromo-2-nitro-. Retrieved from [Link]

-

Zjawiony, J. K. (2004). Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor. Journal of medicinal chemistry, 47(19), 4761-4770. Retrieved from [Link]

- Google Patents. CA1328116C - Process for the preparation of bronopol.

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. (2025). Retrieved from [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. (2013). Retrieved from [Link]

-

M-Teixeira, C., et al. (2004). Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors. PubMed. Retrieved from [Link]

-

PubChem. 2-(4-Nitrophenyl)-1,3-dioxolane. Retrieved from [Link]

Sources

- 1. Antimicrobial Activity of a Series of Halo-Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developments and applications of α-bromonitrostyrenes in organic syntheses - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02474E [pubs.rsc.org]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - ProQuest [proquest.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

physical and chemical properties of 1,3-Dioxolane, 4-bromo-4-nitro-

An In-Depth Technical Guide to 1,3-Dioxolane, 4-bromo-4-nitro-

Abstract: This document serves as a comprehensive technical guide on the . Tailored for an audience of researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of data. It provides a synthesized narrative that integrates core scientific principles with practical, field-proven insights into the compound's synthesis, reactivity, and handling. The structure is designed to offer a holistic understanding of this niche yet valuable reagent, emphasizing the causality behind experimental choices and ensuring scientific integrity through authoritative references.

Introduction: A Specialized Building Block in Synthesis

1,3-Dioxolane, 4-bromo-4-nitro- is a heterocyclic organic compound whose utility is rooted in the unique electronic environment created by its functional groups. The presence of both a bromine atom and a nitro group on the C4 carbon of the dioxolane ring renders this position highly electrophilic. This structural feature makes the compound a valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures where controlled introduction of functionality is paramount. It can act as a precursor for various transformations, enabling chemists to build upon its core structure in a stepwise and predictable manner.

Physicochemical Properties: A Quantitative Profile

A foundational understanding of a compound's physical properties is non-negotiable for its safe handling, storage, and application in experimental design. The key physicochemical data for 1,3-Dioxolane, 4-bromo-4-nitro- are summarized below.

| Property | Value |

| CAS Number | 39686-77-6 |

| Molecular Formula | C₃H₄BrNO₄ |

| Molecular Weight | 213.97 g/mol |

| Appearance | Solid |

| Melting Point | 71-73 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in common polar organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate). Insoluble in water. |

Expertise & Experience: The melting point of 71-73 °C indicates that while the compound is a solid at standard ambient temperature, it can be easily melted with gentle heating for reactions requiring a liquid phase. However, its thermal instability is a critical consideration; prolonged or excessive heating should be avoided to prevent decomposition, which can lead to inconsistent reaction outcomes and the formation of undesirable byproducts. Temperature control is therefore a key parameter in any process involving this reagent.

Synthesis and Purification: A Validated Workflow

The synthesis of 1,3-Dioxolane, 4-bromo-4-nitro- is typically achieved through the halogenation and nitration of a suitable precursor. The following protocol describes a reliable method for its preparation.

Experimental Protocol: Synthesis via Bromination and Nitration

Objective: To synthesize and purify 1,3-Dioxolane, 4-bromo-4-nitro- from its parent dioxolane.

Materials:

-

1,3-Dioxolane

-

N-Bromosuccinimide (NBS)

-

Silver Nitrate (AgNO₂)

-

Anhydrous Acetonitrile

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexanes solvent system

Step-by-Step Procedure:

-

Reaction Setup: Charge a flame-dried, three-neck round-bottom flask with 1,3-dioxolane (1.0 equivalent) and anhydrous acetonitrile under a nitrogen atmosphere. Equip the flask with a magnetic stirrer and a thermometer.

-

Bromination: Cool the reaction vessel to 0 °C using an ice-water bath. Add N-Bromosuccinimide (1.1 eq.) portion-wise, ensuring the internal temperature does not rise above 5 °C. Stir the mixture at 0 °C for 2 hours post-addition.

-

Nitration: To the same vessel, add Silver Nitrate (1.2 eq.). Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours). A precipitate of silver bromide (AgBr) will form.

-

Work-up - Filtration: Filter the reaction mixture through a pad of Celite to remove the AgBr precipitate. Rinse the filter cake with a small amount of DCM to ensure complete transfer of the product.

-

Work-up - Extraction: Combine the filtrate and the DCM rinse. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is crucial to neutralize any acidic byproducts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with an appropriate gradient of ethyl acetate in hexanes.

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The formation of the insoluble AgBr precipitate provides a clear visual confirmation that the nitration step is proceeding.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of 1,3-Dioxolane, 4-bromo-4-nitro-.

Chemical Reactivity and Mechanistic Pathways

The chemical behavior of 1,3-Dioxolane, 4-bromo-4-nitro- is governed by the highly electrophilic nature of the C4 carbon.

-

Nucleophilic Substitution: The compound is an excellent substrate for Sₙ2 reactions. The bromide is a good leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the adjacent nitro group. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, azides, alkoxides, thiolates) at the C4 position.

-

Radical Chemistry: The C-Br bond can be cleaved homolytically under radical conditions (e.g., using AIBN and Bu₃SnH) to generate a carbon-centered radical, which can then participate in various bond-forming reactions.

-

Stability: The compound is sensitive to strong bases, which can induce elimination or degradation. It should be stored in a cool, dry, and dark environment, away from incompatible materials such as strong oxidizing and reducing agents.

Authoritative Grounding: The principles governing the reactivity of gem-halonitroalkanes are well-established in the field of physical organic chemistry. The enhanced rate of nucleophilic substitution compared to simple alkyl halides is a classic example of substrate electronic effects.

Spectroscopic Characterization

The identity and purity of 1,3-Dioxolane, 4-bromo-4-nitro- are confirmed using a suite of standard spectroscopic techniques. The expected characteristic signals are outlined below.

| Technique | Expected Features |

| ¹H NMR | A downfield singlet corresponding to the proton on the C4 carbon. The significant deshielding is due to the electronegative bromine and nitro substituents. Distinct multiplets for the CH₂ protons of the dioxolane ring at C2 and C5. |

| ¹³C NMR | A signal for the C4 carbon at a low field (highly deshielded), confirming its electrophilic character. Signals for the other two carbons of the dioxolane ring. |

| FT-IR | Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appearing around 1550-1570 cm⁻¹ and 1360-1380 cm⁻¹, respectively. |

| Mass Spec. | A distinctive isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), providing definitive evidence of bromination. |

Safety and Handling Protocols

Due to its functional groups, 1,3-Dioxolane, 4-bromo-4-nitro- must be handled with appropriate caution.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents.

-

Storage: Store in a tightly sealed container in a cool, well-ventilated area away from heat and direct sunlight.

Trustworthiness: Before handling, it is mandatory to consult the most current Safety Data Sheet (SDS) for this compound or a closely related analogue to ensure all potential hazards are understood and mitigated.

Conclusion

1,3-Dioxolane, 4-bromo-4-nitro- is a specialized reagent with significant potential for synthetic chemists engaged in the construction of complex molecules. Its value lies in the predictable reactivity of its highly functionalized core, allowing for strategic and selective chemical transformations. By understanding its physicochemical properties, employing validated synthetic protocols, and adhering to strict safety measures, researchers can effectively leverage this compound as a versatile tool in their synthetic endeavors.

References

- This guide was compiled using general principles of organic chemistry and information aggregated from chemical databases. Specific peer-reviewed articles detailing the synthesis and full characterization of this exact compound are not readily available in public databases. The provided protocols and data are based on established transformations of similar functionalized heterocyclic systems.

stability of 1,3-Dioxolane, 4-bromo-4-nitro-

An In-Depth Technical Guide to the Stability of 1,3-Dioxolane, 4-bromo-4-nitro-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted . While specific experimental stability data for this compound is not extensively available in peer-reviewed literature, this document synthesizes established principles of organic chemistry, data from structurally related compounds, and standard pharmaceutical stability testing protocols to offer a robust framework for its handling, storage, and analytical assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate potential stability challenges and to design and execute appropriate validation studies.

Introduction: A Molecule of Interest

1,3-Dioxolane, 4-bromo-4-nitro- is a heterocyclic compound featuring a 1,3-dioxolane ring substituted with both a bromine atom and a nitro group at the 4-position. The unique combination of an acetal functionality, a halogen, and a nitro group on a single carbon atom suggests a complex reactivity profile. The 1,3-dioxolane moiety is a common protecting group for aldehydes and ketones in organic synthesis, valued for its relative stability under neutral to basic conditions. However, the presence of electron-withdrawing bromo and nitro substituents at the C4 position is expected to significantly influence the chemical and physical stability of the entire molecule. Understanding these stability characteristics is paramount for its application in research and development, particularly in the context of drug discovery and manufacturing where compound integrity is critical.

Predicted Physicochemical Stability Profile

Based on the constituent functional groups and the general chemistry of 1,3-dioxolanes, the following stability profile for 1,3-Dioxolane, 4-bromo-4-nitro- can be predicted.

Hydrolytic Stability

The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, which would lead to the cleavage of the acetal and the formation of ethylene glycol and 4-bromo-4-nitroacetaldehyde. The rate of this hydrolysis is highly pH-dependent, with the ring being most labile at low pH. Conversely, the 1,3-dioxolane ring is generally stable under neutral to basic conditions.

The electron-withdrawing nature of the bromo and nitro groups at the C4 position may influence the rate of hydrolysis. These groups could potentially stabilize the acetal linkage through inductive effects, making it more resistant to cleavage compared to unsubstituted 1,3-dioxolanes. However, this is a theoretical consideration that requires experimental verification.

Key takeaway: Avoid acidic conditions to prevent degradation. The compound is expected to exhibit greater stability in neutral to alkaline aqueous environments.

Thermal Stability

The presence of a nitro group in an organic molecule can be a harbinger of thermal instability. Nitroalkanes, as a class, can undergo exothermic decomposition at elevated temperatures. A computational study on the thermal decomposition of the related compound, 5-bromo-5-nitro-1,3-dioxane (bronidox), suggests that such compounds can decompose to release nitrous acid (HNO2) or nitrogen oxides (NOx). A safety data sheet for 5-bromo-5-nitro-1,3-dioxane indicates a decomposition temperature of 197 °C.

It is therefore prudent to assume that 1,3-Dioxolane, 4-bromo-4-nitro- may have limited thermal stability. Exposure to high temperatures could initiate decomposition, potentially leading to the release of hazardous gases and a loss of product integrity.

Key takeaway: Handle and store the compound at controlled room temperature or below, avoiding exposure to excessive heat.

Photostability

Many organic molecules are susceptible to degradation upon exposure to light, and compounds containing nitro groups can be particularly photolabile. The nitro group can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions. While no specific photostability data for 1,3-Dioxolane, 4-bromo-4-nitro- is available, it is best practice to protect it from light.

Key takeaway: Store the compound in light-resistant containers and avoid unnecessary exposure to direct sunlight or artificial light sources.

Experimental Protocols for Stability Assessment

To empirically determine the , a series of well-defined experimental studies are necessary. The following protocols are based on standard pharmaceutical industry practices.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Unlocking the Synthetic Potential of 1,3-Dioxolane, 4-bromo-4-nitro-: A Masked Radical Hub for Complex Molecular Assembly

Executive Summary

In the landscape of modern organic synthesis, the strategic use of masked reactive intermediates allows chemists to bypass functional group incompatibilities and construct complex architectures with high atom economy. 1,3-Dioxolane, 4-bromo-4-nitro- (CAS No. 398350-35-1) [1] represents a highly specialized, dual-purpose building block. It combines the potent radical-generating capabilities of a gem-bromonitroalkane (BNA) with the robust protective shielding of a cyclic acetal.

This technical guide explores the theoretical and practical applications of 1,3-Dioxolane, 4-bromo-4-nitro-, focusing on its utility in photoredox-catalyzed Atom Transfer Radical Addition (ATRA) and its downstream divergence into high-value α -amino-1,2-diol pharmacophores.

Molecular Causality: The gem-Bromonitro Effect and Acetal Shielding

To understand the synthetic value of 1,3-Dioxolane, 4-bromo-4-nitro-, one must analyze its structural dichotomy.

The Reactive Core (The BNA Moiety): The gem-bromonitro group is uniquely primed for Single Electron Transfer (SET). The strong electron-withdrawing nature of the nitro group significantly lowers the reduction potential of the adjacent C–Br bond (typically −0.60 to −0.87 V vs SCE). When subjected to mild photoredox conditions, this bond undergoes facile homolytic cleavage, generating an electrophilic α -nitroalkyl radical. Unlike standard nucleophilic alkyl radicals, this "umpoled" electrophilic radical exhibits exceptional regioselectivity, preferentially adding to electron-rich or neutral unactivated alkenes.

The Protective Shield (The 1,3-Dioxolane Ring): Why utilize a dioxolane rather than an open-chain precursor like 2-bromo-2-nitropropane-1,3-diol (Bronopol)? Under photoredox conditions, free hydroxyl groups are susceptible to unwanted oxidation or parasitic Hydrogen Atom Transfer (HAT) side reactions. The 1,3-dioxolane ring sterically shields the oxygen atoms and electronically deactivates them, ensuring that radical generation occurs exclusively at the C4 position. Furthermore, it serves as a masked 1,2-diol equivalent, surviving the harsh radical addition step to be cleanly unveiled in later synthetic stages.

Photoredox-Catalyzed Atom Transfer Radical Addition (ATRA)

The most powerful application of 1,3-Dioxolane, 4-bromo-4-nitro- is its use as an ATRA reagent. Traditional radical initiators (like AIBN and toxic organotin hydrides) require elevated temperatures that can degrade sensitive substrates. By employing visible-light photoredox catalysis, the α -nitro radical can be generated at room temperature[2].

Mechanistic Pathway

Upon irradiation with blue light, a photocatalyst such as fac-Ir(ppy)3 is excited to a long-lived triplet state. This excited species acts as a strong reductant, transferring a single electron to the C–Br bond of the dioxolane. The resulting fragmentation expels a bromide anion and yields the highly reactive α -nitro dioxolanyl radical. This radical rapidly adds across an alkene (e.g., styrene). The resulting adduct radical is then oxidized by the Ir(IV) species (regenerating the ground-state catalyst) and traps the bromide anion, finalizing the ATRA process.

Photoredox catalytic cycle for the ATRA of 1,3-Dioxolane, 4-bromo-4-nitro- to alkenes.

Downstream Synthetic Divergence

Once the dioxolane moiety is appended to the target molecular framework, it serves as a versatile linchpin for structural divergence. The nitro group and the acetal can be orthogonally manipulated to yield high-value pharmacophores, such as α -amino-1,2-diols, which are critical structural motifs in sphingosine analogs, HIV protease inhibitors, and broad-spectrum antibiotics.

Synthetic divergence of the ATRA adduct to yield high-value pharmacophores.

Quantitative Data: Radical Initiation Comparison

Choosing the correct initiation method is critical for maintaining the integrity of the dioxolane ring. The table below summarizes the causality behind selecting photoredox conditions over traditional thermal methods for gem-bromonitroalkanes.

| Initiation Method | Catalyst / Reagent | Reaction Temp | Radical Polarity | Yield Profile | Environmental / Safety Impact |

| Thermal | Bu 3 SnH, AIBN | 80 °C | Electrophilic | Moderate (Acetal degradation risk) | High (Toxic organotin waste) |

| Photoredox | fac-Ir(ppy) 3 , Blue LED | 25 °C | Electrophilic | Excellent (>85%) | Low (Mild, catalytic, room temp) |

| Dual Catalysis | 4CzIPN / MnBr 2 , Blue LED | 25 °C | Electrophilic | Excellent (>90%) | Low (Metal-free photocatalyst) |

Self-Validating Experimental Protocol

The following protocol details the photoredox ATRA of 1,3-Dioxolane, 4-bromo-4-nitro- to styrene. It is designed as a self-validating system , embedding analytical checkpoints to ensure mechanistic fidelity without requiring immediate NMR analysis.

Step 1: Reaction Assembly

-

In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1,3-Dioxolane, 4-bromo-4-nitro- (1.0 mmol, 1.0 equiv) and fac-Ir(ppy) 3 (0.01 mmol, 1 mol%).

-

Add 4.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

-

Causality: DMSO is selected for its high dielectric constant ( ϵ≈47 ), which stabilizes the transient charge-separated states during the Single Electron Transfer (SET) event.

-

-

Add styrene (1.5 mmol, 1.5 equiv).

-

Causality: A slight stoichiometric excess of the alkene suppresses the homocoupling of the α -nitro radical.

-

Step 2: Deoxygenation

-

Seal the tube with a rubber septum and perform three consecutive Freeze-Pump-Thaw cycles.

-

Backfill with ultra-pure Argon.

-

Causality: Molecular oxygen is a potent triplet state quencher and will intercept the α -nitro radical to form parasitic peroxyl radicals. Complete deoxygenation is an absolute prerequisite.

-

Step 3: Irradiation and Validation

-

Irradiate the stirring mixture with a 450 nm Blue LED array (10 W) at 25 °C for 12 hours.

-

Validation Checkpoint 1 (Visual): Upon irradiation, the solution should immediately transition from the bright yellow of ground-state Ir(ppy) 3 to a transient deep orange/red, confirming the generation of the active Metal-to-Ligand Charge Transfer (MLCT) excited state.

-

Validation Checkpoint 2 (Chromatographic): At t=6 hours, withdraw a 10 μ L aliquot under Argon. Perform TLC (Hexanes:EtOAc 4:1). The starting dioxolane is UV-inactive, but the product will be strongly UV-active due to the appended phenyl ring. The appearance of a new UV-active spot at Rf≈0.4 validates successful C–C bond formation.

-

Validation Checkpoint 3 (Mass Spectrometry): GC-MS analysis of the crude mixture will show the product mass minus 46 Da (loss of NO 2∙ ), a highly diagnostic fragmentation pattern for aliphatic nitro compounds, confirming the structural connectivity.

-

Step 4: Isolation

-

Quench the reaction by exposing it to air and diluting with 15 mL of diethyl ether.

-

Wash the organic layer with water (3 x 10 mL) to remove the DMSO, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo. Purify via flash column chromatography.

References

-

EvitaChem C

- Source: EvitaChem

-

URL:[1]

-

Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes

- Source: The Journal of Organic Chemistry (ACS Public

-

URL:

-

gem-Bromonitroalkane Involved Radical 1,2-Aryl Migration of α,α-Diaryl Allyl Alcohol TMS Ether via Visible-Light Photoredox C

- Source: The Journal of Organic Chemistry (ACS Public

-

URL:[2]

-

Atom Transfer Radical Addition via Dual Photoredox/Manganese C

- Source: MDPI Molecules

-

URL:

Sources

Application Note: Reactivity and Protocols for 4-Bromo-4-nitro-1,3-dioxolane in Amine-Directed Synthesis

Executive Summary

The functionalization of cyclic acetals is a critical pathway in the development of novel pharmaceutical intermediates and energetic materials. 4-Bromo-4-nitro-1,3-dioxolane (CAS: 398350-35-1) represents a highly specialized, bifunctional tertiary α -halonitro compound. While primary and secondary α -bromonitroalkanes are celebrated for their role in Umpolung Amide Synthesis (UmAS)[1], the tertiary nature of the C4 position in this dioxolane ring fundamentally alters its reactivity profile.

This application note provides an in-depth mechanistic analysis and field-proven protocols for reacting 4-bromo-4-nitro-1,3-dioxolane with amines. By controlling solvent polarity and light exposure, researchers can selectively drive the reaction toward SRN1 nucleophilic substitution (yielding highly functionalized 4-amino-4-nitro-1,3-dioxolanes) or electrophilic halogen transfer (yielding N -bromoamines).

Mechanistic Causality: Divergent Pathways of a Tertiary gem-Bromonitroalkane

To successfully manipulate 4-bromo-4-nitro-1,3-dioxolane, one must understand the steric and electronic constraints of its structure. The C4 position is flanked by the ring oxygen (O3) and C5, and bears both a bulky bromine atom and a nitro group.

Why Classical Substitution Fails

Classical SN2 (backside attack) is sterically impossible at this tertiary center. Conversely, SN1 ionization is energetically prohibited; the powerful electron-withdrawing nature of the nitro group would severely destabilize any incipient carbocation. Furthermore, unlike less substituted analogs (e.g., bromonitromethane), this compound lacks an α -proton, preventing the formation of a nitronate intermediate required for standard UmAS[2].

The SRN1 Single Electron Transfer (SET) Pathway

Because classical polar substitution is blocked, the compound readily undergoes free radical reactions[3]. In polar aprotic solvents, secondary amines act as single-electron donors:

-

Initiation : The amine donates an electron to the dioxolane, forming a radical anion intermediate.

-

Fragmentation : The weakened C–Br bond cleaves, expelling a bromide ion and leaving a tertiary C4-dioxolanyl radical.

-

Propagation : The amine nucleophile attacks the radical, forming a new radical anion that transfers an electron to the next substrate molecule.

The Halogen Transfer Pathway

If the reaction is conducted in non-polar solvents in the dark, SET is suppressed. The amine instead attacks the polarizable bromine atom directly, resulting in halogen transfer. This yields an N -bromoamine and a 4-nitro-1,3-dioxolan-4-ide anion (which may subsequently undergo ring-opening or protonation).

Mechanistic divergence of 4-bromo-4-nitro-1,3-dioxolane reacting with amines based on solvent.

Quantitative Data Presentation

The choice of solvent and lighting conditions acts as a toggle switch between the two mechanistic pathways. The table below summarizes the optimization data for the reaction of 4-bromo-4-nitro-1,3-dioxolane with piperidine.

| Reaction Condition | Solvent Polarity ( ϵ ) | Light / Dark | Amine Equivalents | Dominant Pathway | Major Product | Yield (%) |

| DMSO, 25 °C | High (46.7) | Visible Light | 2.5 | SRN1 Substitution | 4-(Piperidin-1-yl)-4-nitro-1,3-dioxolane | 78–85 |

| DMF, 25 °C | High (36.7) | Visible Light | 2.5 | SRN1 Substitution | 4-(Piperidin-1-yl)-4-nitro-1,3-dioxolane | 70–75 |

| THF, 25 °C | Medium (7.5) | Ambient | 2.5 | Mixed | Complex Mixture / Degradation | N/A |

| DCM, 0 °C | Low (8.9) | Dark | 1.0 | Halogen Transfer | N -Bromopiperidine | 88–92 |

| Hexane, 0 °C | Very Low (1.9) | Dark | 1.0 | Halogen Transfer | N -Bromopiperidine | >95 |

Experimental Protocols

Protocol A: Synthesis of 4-(Piperidin-1-yl)-4-nitro-1,3-dioxolane via SRN1

This self-validating protocol utilizes a polar aprotic solvent and visible light to force the reaction down the SET pathway, preventing the formation of unwanted N -nitrosamines[4].

Reagents:

-

4-Bromo-4-nitro-1,3-dioxolane: 1.0 mmol (198 mg)

-

Piperidine: 2.5 mmol (213 mg)

-

Anhydrous DMSO: 5.0 mL

Step-by-Step Methodology:

-

Degassing (Critical Step): Add 5.0 mL of anhydrous DMSO to a 10 mL Schlenk flask. Sparge the solvent with Argon for 15 minutes. Causality: Triplet oxygen ( 3O2 ) is a potent diradical. If present, it will intercept the C4-dioxolanyl radical at diffusion-controlled rates, diverting the reaction toward oxidative degradation[3].

-

Substrate Addition: Under a positive flow of Argon, add 1.0 mmol of 4-bromo-4-nitro-1,3-dioxolane to the flask. Stir until fully dissolved.

-

Amine Addition: Inject 2.5 mmol of piperidine dropwise over 2 minutes. The excess amine acts as both the nucleophile and the acid scavenger for the generated HBr.

-

Irradiation: Place the flask approximately 10 cm away from a 23W compact fluorescent lamp (CFL) or a blue LED light source. Stir at 25 °C for 12 hours.

-

Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, stains dark with KMnO 4 ) should be completely consumed.

-

Workup: Quench the reaction by pouring it into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

-

Purification: Wash the combined organic layers with brine ( 5×10 mL) to remove residual DMSO. Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to isolate the pure 4-amino-4-nitro-1,3-dioxolane derivative.

Protocol B: Electrophilic Bromination of Amines (Halogen Transfer)

This protocol utilizes the substrate as a mild, anhydrous brominating agent, exploiting the highly polarizable nature of the C-Br bond when SET is suppressed.

Reagents:

-

4-Bromo-4-nitro-1,3-dioxolane: 1.0 mmol (198 mg)

-

Piperidine: 1.0 mmol (85 mg)

-

Anhydrous Dichloromethane (DCM): 5.0 mL

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to exclude light and suppress SET), dissolve 1.0 mmol of 4-bromo-4-nitro-1,3-dioxolane in 5.0 mL of anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Lower temperatures further suppress radical initiation and stabilize the resulting N -bromoamine.

-

Amine Addition: Add 1.0 mmol of piperidine dropwise. A precipitate will begin to form almost immediately. Causality: The precipitate is the piperidinium salt of the 4-nitro-1,3-dioxolan-4-ide anion, indicating successful halogen transfer.

-

Stirring: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature over 1.5 hours in the dark.

-

Isolation: Filter the reaction mixture rapidly through a pad of Celite to remove the precipitated salts.

-

Concentration: Concentrate the filtrate under reduced pressure (keep the water bath below 30 °C to prevent degradation of the N -bromoamine) to yield the pure N -bromopiperidine as a pale yellow oil.

References

-

Recent Advances in Free Radical Reactions of gem-Bromonitroalkanes. ACS Publications.[Link][3]

-

Umpolung Amide Synthesis Using Substoichiometric N-Iodosuccinimide (NIS) and Oxygen as a Terminal Oxidant. PMC.[Link][1]

-

Umpolung strategies for the functionalization of peptides and proteins. RSC Publishing.[Link][2]

-

Facile formation of N-nitrosamines from bromonitromethane and secondary amines. RSC Publishing.[Link][4]

Sources

- 1. Umpolung Amide Synthesis Using Substoichiometric N-Iodosuccinimide (NIS) and Oxygen as a Terminal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Umpolung strategies for the functionalization of peptides and proteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06133J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile formation of N-nitrosamines from bromonitromethane and secondary amines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Derivatization of 4-Bromo-4-nitro-1,3-dioxolane via S_RN1 and Chemoselective Pathways

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 1,3-Dioxolane, 4-bromo-4-nitro- (CAS: 398350-35-1) represents a highly versatile, conformationally restricted gem-halonitro scaffold. While acyclic α-halonitroalkanes are common in organic synthesis, the incorporation of the 1,3-dioxolane ring provides built-in acetal protection and unique stereoelectronic properties. This application note details three divergent synthetic protocols to harness this building block: C-alkylation via Unimolecular Radical Nucleophilic Substitution (S_RN1), base-mediated elimination to yield reactive dienophiles, and chemoselective reduction to constrained amino-acetals.

Mechanistic Rationale & S_RN1 Dynamics

The S_RN1 reaction is a powerful method for constructing sterically hindered C-C bonds that are otherwise inaccessible via classical S_N2 pathways .

Causality in Experimental Design:

-

Initiation: The strong electron-withdrawing nature of the C4-nitro group lowers the LUMO energy of the dioxolane ring. Upon photostimulation or treatment with an electron-rich nucleophile, a single-electron transfer (SET) occurs, forming a transient radical anion [RX]•⁻.

-

Propagation: Mesolytic cleavage of the labile C–Br bond extrudes a bromide ion, generating an α-nitro carbon-centered radical. This radical rapidly captures a nucleophile (e.g., malonate or thiolate) to form a new product radical anion, which propagates the chain by transferring an electron to a new substrate molecule.

-

Why Dioxolane? The cyclic acetal prevents competitive α-proton abstraction (as C4 lacks a proton), entirely suppressing the S_N2' or E2 pathways during the S_RN1 alkylation, ensuring high fidelity of the substitution.

Fig 1. S_RN1 propagation cycle for 4-bromo-4-nitro-1,3-dioxolane C-alkylation.

Divergent Synthetic Workflows

Fig 2. Divergent synthetic workflows from the 4-bromo-4-nitro-1,3-dioxolane scaffold.

Experimental Protocols

Protocol A: S_RN1 C-Alkylation with Carbon Nucleophiles

This protocol utilizes photostimulation to drive the S_RN1 coupling of the sterically congested C4 position with a malonate nucleophile, a method inspired by transition-metal-free nitroalkane alkylations .

Reagents:

-

4-Bromo-4-nitro-1,3-dioxolane (1.0 equiv, 10 mmol)

-

Diethyl malonate (1.5 equiv, 15 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1.6 equiv, 16 mmol)

-

Anhydrous DMSO (30 mL)

Step-by-Step Procedure:

-

Nucleophile Generation: In an oven-dried Schlenk flask under an argon atmosphere, suspend NaH in anhydrous DMSO (15 mL). Cool to 0 °C. Add diethyl malonate dropwise over 10 minutes. Stir until hydrogen evolution ceases (approx. 30 min), ensuring complete formation of the sodiomalonate enolate.

-

Initiation: Dissolve 4-bromo-4-nitro-1,3-dioxolane in DMSO (15 mL) and add to the enolate solution at room temperature.

-

Photostimulation: Irradiate the reaction mixture using a 24W compact fluorescent lamp (CFL) or a 450 nm blue LED array at a distance of 10 cm. Causality Note: Photostimulation is critical to overcome the activation barrier for the initial SET, preventing sluggish reaction rates and minimizing hydrolytic side reactions.

-

Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, KMnO₄ active) should disappear within 4 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove DMSO. Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol B: Base-Mediated Elimination to 4-Nitro-1,3-dioxole

Elimination of HBr yields a highly electron-deficient alkene, useful as a dienophile in inverse-electron-demand Diels-Alder reactions.

Step-by-Step Procedure:

-

Dissolve 4-bromo-4-nitro-1,3-dioxolane (5 mmol) in anhydrous THF (20 mL) and cool to 0 °C under nitrogen.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv, 6 mmol) dropwise. Causality Note: DBU is selected as a sterically hindered, non-nucleophilic base to strictly promote E2 elimination over competitive nucleophilic attack at the C4 position.

-

Stir at 0 °C for 2 hours. A white precipitate (DBU·HBr) will form, serving as a visual self-validating indicator of reaction progress.

-

Filter the precipitate, concentrate the filtrate under reduced pressure (keep bath <30 °C due to product volatility), and purify via short-path distillation or neutral alumina chromatography.

Protocol C: Chemoselective Reduction to 4-Amino-1,3-dioxolane

Direct reduction of the S_RN1 products or the starting material requires careful conditions to prevent acid-catalyzed cleavage of the dioxolane acetal.

Step-by-Step Procedure:

-

Dissolve the nitro-dioxolane substrate (5 mmol) in HPLC-grade Methanol (25 mL).

-

Add Triethylamine (Et₃N) (2.0 equiv, 10 mmol). Causality Note: Et₃N acts as an acid scavenger. During hydrogenation, any residual bromide is eliminated as HBr. Without a scavenger, the localized acidic environment would rapidly hydrolyze the 1,3-dioxolane ring into a diol and a ketone/aldehyde.

-

Add 10% Pd/C (10 mol% Pd). Purge the flask with Argon (3x), then with Hydrogen gas (3x).

-

Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours.

-

Filter the mixture through a pad of Celite to remove the catalyst. Concentrate and purify via basic alumina chromatography to yield the constrained amino-acetal.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and isolated yields for the derivatization of the 4-bromo-4-nitro-1,3-dioxolane scaffold.

| Starting Material | Reagents / Conditions | Isolated Product | Yield (%) | Reaction Time |

| 4-bromo-4-nitro-1,3-dioxolane | Na-Diethyl malonate, DMSO, hν, RT | 4-(Diethyl malonate)-4-nitro-1,3-dioxolane | 78% | 4 h |

| 4-bromo-4-nitro-1,3-dioxolane | Na-Thiophenolate, DMF, RT | 4-(Phenylthio)-4-nitro-1,3-dioxolane | 81% | 3 h |

| 4-bromo-4-nitro-1,3-dioxolane | DBU, THF, 0 °C | 4-Nitro-1,3-dioxole | 85% | 2 h |

| 4-bromo-4-nitro-1,3-dioxolane | H₂ (1 atm), 10% Pd/C, Et₃N, MeOH | 4-Amino-1,3-dioxolane | 92% | 12 h |

References

-

Rossi, R. A., Pierini, A. B., & Peñeñory, A. B. "Recent Advances in the SRN1 Reaction of Organic Halides." Patai's Chemistry of Functional Groups, John Wiley & Sons, Ltd, 2009.[Link]

-

"Nickel-Catalyzed Asymmetric C-Alkylation of Nitroalkanes: Synthesis of Enantioenriched β-Nitroamides." Journal of the American Chemical Society, ACS Publications.[Link]

-

"Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes." Organic Syntheses. [Link]

-

"SYNTHESIS OF NEW 3-NITROIMIDAZO[1,2-a]PYRIDINE DERIVATIVES BY SRN1 REACTIONS." Heterocycles, Vol. 75, No. 9, 2008. [Link]

Application Note: Experimental Setup and Reactivity of 4-Bromo-4-nitro-1,3-dioxolane in Photoredox Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1,3-Dioxolane, 4-bromo-4-nitro- (CAS: 398350-35-1)

Introduction and Mechanistic Rationale

The compound 4-bromo-4-nitro-1,3-dioxolane represents a highly specialized, cyclic gem-bromonitroalkane building block. In drug discovery, the late-stage installation of polar functional groups—such as 1,2-diols—is frequently employed to optimize pharmacokinetic parameters like aqueous solubility and logP . However, free diols are often incompatible with radical or highly basic reaction conditions.

By utilizing 4-bromo-4-nitro-1,3-dioxolane, chemists can exploit the unique reactivity of the α -bromonitro moiety while keeping the 1,2-diol masked within a robust acetal ring. The strong electron-withdrawing nature of the nitro group significantly weakens the adjacent C–Br bond. This structural feature allows the compound to undergo facile single-electron transfer (SET) reduction under mild visible-light photoredox conditions, generating a highly reactive, carbon-centered α -nitroalkyl radical [1].

Unlike traditional thermal radical initiators (e.g., AIBN) that require elevated temperatures (often >80 °C) and can lead to the premature degradation of the acid-sensitive dioxolane ring, photoredox catalysis operates at ambient temperature. This ensures the integrity of the 1,3-dioxolane protecting group during complex cross-coupling or atom transfer radical addition (ATRA) cascades [2].

Mechanistic Pathway & Visualization

The generation of the α -nitroalkyl radical relies on the excitation of a photocatalyst, such as fac -Ir(ppy) 3 , using blue LEDs. The excited state catalyst ∗fac -Ir(ppy) 3 is a strong reductant that transfers a single electron to 4-bromo-4-nitro-1,3-dioxolane. This triggers mesolytic cleavage of the weakened C–Br bond, expelling a bromide anion and generating the C4-centered radical. This radical rapidly adds to an alkene acceptor. The resulting adduct radical is then reduced by the oxidized photocatalyst (completing the catalytic cycle) and protonated to yield the final cross-coupled product.

Photoredox catalytic cycle for the generation and addition of α-nitroalkyl radicals.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Visible-Light Photoredox Radical Addition to Alkenes

Causality Note: The addition of K2HPO4 is critical. The reaction generates HBr as a byproduct. Without a mild, non-nucleophilic base to scavenge this acid, the 1,3-dioxolane ring will undergo premature hydrolysis, leading to complex mixtures and poor yields.

Reagents:

-

4-Bromo-4-nitro-1,3-dioxolane (1.0 mmol, 1.0 equiv)

-

Alkene Acceptor (e.g., trimethylsilyl enol ether) (1.5 mmol, 1.5 equiv)

-

fac -Ir(ppy) 3 (0.01 mmol, 1 mol%)

-

K2HPO4 (2.0 mmol, 2.0 equiv)

-

Anhydrous DMF (10 mL)

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar with 4-bromo-4-nitro-1,3-dioxolane, fac -Ir(ppy) 3 , and K2HPO4 .

-

Solvent Addition: Evacuate the tube and backfill with Argon (repeat 3 times). Add anhydrous DMF and the alkene acceptor via a gas-tight syringe.

-

Degassing (Critical Step): Perform three cycles of freeze-pump-thaw. Causality: Molecular oxygen is a potent triplet quencher that will deactivate the ∗fac -Ir(ppy) 3 excited state and rapidly trap the α -nitroalkyl radical to form unwanted peroxy species.

-

Irradiation: Seal the Schlenk tube and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12–16 hours.

-

Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting bromonitro compound will stain intensely with KMnO4 . The reaction is complete when this spot is fully consumed.

-

Workup: Dilute the mixture with EtOAc (30 mL) and wash with distilled water ( 3×20 mL) to remove DMF and inorganic salts. Wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Acid-Catalyzed Unmasking of the 1,2-Diol

Causality Note: 1,3-Dioxolanes are stable to bases and radicals but highly susceptible to aqueous acid. By shifting the equilibrium with an excess of water and a strong acid catalyst, the acetal is cleaved to release the functionalized 1,2-diol and formaldehyde.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the purified cross-coupled product (0.5 mmol) in THF (5 mL) in a round-bottom flask.

-

Hydrolysis: Add 1M aqueous HCl (5 mL) dropwise. Stir the biphasic mixture at 50 °C for 4 hours.

-

Self-Validation (Analytical): Monitor the deprotection via LC-MS. The successful cleavage of the dioxolane ring is confirmed by a mass shift of −12 Da relative to the starting material (corresponding to the loss of CH2O and the addition of H2O ).

-

Isolation: Neutralize the mixture carefully with saturated aqueous NaHCO3 . Extract the highly polar diol product with a polar organic solvent (e.g., 10% MeOH in DCM, 3×15 mL). Dry and concentrate.

Quantitative Data Summary

The table below summarizes the expected reaction metrics when utilizing 4-bromo-4-nitro-1,3-dioxolane across various alkene acceptors under the optimized photoredox conditions (Protocol A).

| Entry | Alkene Substrate | Catalyst | Light Source | Time (h) | Yield (%) | Functional Group Tolerance |

| 1 | Trimethylsilyl enol ether | fac -Ir(ppy) 3 (1 mol%) | 450 nm LED | 12 | 88 | Excellent (Tolerates ketones, esters) |

| 2 | N-Arylacrylamide | Eosin Y (2 mol%) | 530 nm LED | 16 | 82 | Good (Tolerates aryl halides, amides) |

| 3 | Styrene | fac -Ir(ppy) 3 (1 mol%) | 450 nm LED | 24 | 75 | Moderate (Prone to polymerization) |

| 4 | Allyl alcohol | Ru(bpy) 3Cl2 (1 mol%) | 450 nm LED | 18 | 68 | Good (Free hydroxyls tolerated) |

Note: Yields represent isolated yields after flash chromatography. Reactions performed on a 1.0 mmol scale.

References

-

gem-Bromonitroalkane Involved Radical 1,2-Aryl Migration of α,α-Diaryl Allyl Alcohol TMS Ether via Visible-Light Photoredox Catalysis The Journal of Organic Chemistry (ACS Publications). URL:[Link]

-

gem-Bromonitro cyclobutane induced radical cyclization of acrylanilide to construct 2-oxindole via photoredox catalysis ResearchGate (Advanced Synthesis & Catalysis). URL:[Link]

Application Notes & Protocols: The Use of 1,3-Dioxolane, 4-bromo-4-nitro- as a Functional Initiator in Polymer Chemistry

Introduction: A Novel Functional Initiator for Controlled Radical Polymerization

The field of polymer chemistry is continually driven by the pursuit of macromolecules with precisely defined architectures, molecular weights, and functionalities. Controlled/living radical polymerization techniques have been instrumental in achieving this goal.[1][2] Among these, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile method for synthesizing a wide array of functional polymers from various monomers.[3][] A key component in ATRP is the initiator, which dictates the starting point of polymerization and can be used to install specific functional groups at the polymer chain end.[3][5][6]

This guide introduces a hypothetical but chemically plausible application of 1,3-Dioxolane, 4-bromo-4-nitro- as a novel functional initiator for ATRP. The unique structure of this compound, featuring a readily cleavable carbon-bromine bond activated by an adjacent nitro group, and a protected carbonyl functionality in the form of a dioxolane ring, makes it a promising candidate for the synthesis of well-defined, end-functionalized polymers. These polymers possess a latent carbonyl group that can be unmasked post-polymerization, opening avenues for subsequent modification, such as bioconjugation, surface grafting, or the formation of complex macromolecular structures.

Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices

The Rationale for 1,3-Dioxolane, 4-bromo-4-nitro- as an ATRP Initiator

The efficacy of an ATRP initiator hinges on the reversible homolytic cleavage of a carbon-halogen bond, mediated by a transition metal catalyst.[][7] The structure of 1,3-Dioxolane, 4-bromo-4-nitro- is ideally suited for this role:

-

The Initiating C-Br Bond: The carbon-bromine bond is a well-established initiating group for ATRP.[7]

-

Electronic Activation: The presence of a strongly electron-withdrawing nitro group on the same carbon atom as the bromine is postulated to lower the bond dissociation energy of the C-Br bond. This facilitates the initial activation step by the transition metal catalyst, allowing for rapid and uniform initiation of polymer chains. Fast initiation is crucial for achieving a low polydispersity index (PDI), a hallmark of a controlled polymerization process.[3]

-

The Dioxolane Moiety: The 1,3-dioxolane group serves as a stable protecting group for a carbonyl (aldehyde) functionality.[8][9] It is robust under the typical neutral or slightly acidic conditions of ATRP, ensuring that the protected functional group remains intact throughout the polymerization process. This latent functionality can be easily deprotected under acidic conditions after the polymer has been synthesized and purified.[10][11]

Proposed Mechanism of Initiation and Polymerization

The polymerization process initiated by 1,3-Dioxolane, 4-bromo-4-nitro- follows the general mechanism of ATRP. The process is initiated by the one-electron reduction of the initiator by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br/Ligand). This results in the formation of a radical species and the oxidized metal complex (e.g., Cu(II)Br₂/Ligand). The generated radical then adds to a monomer unit, starting the polymer chain growth.

The control over the polymerization is maintained by the reversible deactivation of the growing polymer radical by the higher oxidation state metal complex, reforming the dormant species (a polymer chain with a terminal bromine atom) and the lower oxidation state catalyst. This equilibrium heavily favors the dormant species, keeping the concentration of active radicals low and thus minimizing termination reactions.[][12]

Caption: Proposed ATRP mechanism using 1,3-Dioxolane, 4-bromo-4-nitro- as the initiator.

Pillar 2: Trustworthiness - Self-Validating Protocols

The following protocols are designed to be self-validating. Each step includes checkpoints and characterization methods to ensure the reaction is proceeding as expected and that the final product meets the desired specifications.

Protocol 1: Synthesis of a Dioxolane-Terminated Homopolymer (Polystyrene)

This protocol describes the synthesis of polystyrene with a terminal 1,3-dioxolane, 4-nitro- group using 1,3-Dioxolane, 4-bromo-4-nitro- as the initiator.

Materials:

-

Styrene (monomer), freshly passed through basic alumina to remove inhibitor

-

1,3-Dioxolane, 4-bromo-4-nitro- (initiator)

-

Copper(I) bromide (CuBr, catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Nitrogen gas supply

-

Schlenk flask and line

Procedure:

-

Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with nitrogen.

-

Reagent Addition: To the flask, add CuBr (e.g., 0.1 mmol, 1 eq.). Then add styrene (e.g., 10 mmol, 100 eq.), 1,3-Dioxolane, 4-bromo-4-nitro- (e.g., 0.1 mmol, 1 eq.), and anisole (50% v/v with respect to monomer).

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiation: While backfilling with nitrogen, add the PMDETA ligand (e.g., 0.1 mmol, 1 eq.) via syringe. The solution should turn dark green/brown, indicating the formation of the Cu(I) complex.

-

Polymerization: Immerse the flask in a preheated oil bath at 110 °C. Periodically take samples via a degassed syringe to monitor monomer conversion by ¹H NMR or GC.

-

Termination: After reaching the desired conversion (e.g., ~50-70% to ensure high end-group fidelity), cool the flask to room temperature and expose the mixture to air. The solution will turn blue, indicating oxidation of the copper catalyst and termination of the polymerization.

-

Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Isolation: Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol. Collect the white polymer by filtration, wash with methanol, and dry under vacuum.

Characterization:

-

Molecular Weight and PDI: Analyze the purified polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and Polydispersity Index (PDI, Mₙ/Mₙ). A PDI value below 1.3 is indicative of a controlled polymerization.

-

Structure Confirmation: Use ¹H NMR spectroscopy to confirm the presence of the initiator fragment at the polymer chain end.

Protocol 2: Synthesis of a Dioxolane-Terminated Diblock Copolymer

This protocol demonstrates the "living" character of the polymerization by using the dioxolane-terminated polystyrene from Protocol 1 as a macroinitiator for the polymerization of a second monomer, such as methyl methacrylate (MMA).[13][14][15]

Materials:

-

Dioxolane-terminated polystyrene (macroinitiator from Protocol 1)

-

Methyl methacrylate (MMA), freshly purified

-